molecular formula C9H9FN2O2 B8473697 N-cyclopropyl-2-fluoro-6-nitroaniline

N-cyclopropyl-2-fluoro-6-nitroaniline

Cat. No.: B8473697
M. Wt: 196.18 g/mol
InChI Key: MLIFSFVUHUXTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Modern Organic Synthesis

The strategic placement of reactive functional groups on the N-cyclopropyl-2-fluoro-6-nitroaniline scaffold allows for a variety of chemical transformations. The presence of the nitro group, for instance, provides a handle for reduction to an amino group, which can then be further functionalized. This versatility makes it a key component in the synthesis of various heterocyclic compounds.

While specific research focused solely on this compound is limited, its structural motifs are found in compounds with significant biological activity. For example, the cyclopropyl (B3062369) group is a known feature in several classes of antibiotics, such as quinolones, where it can play a role in the drug-enzyme binding complex. beilstein-journals.org A patent for the preparation of related N-cyclopropyl-fluoroaniline derivatives highlights their importance as intermediates in the synthesis of quinolone antibiotics. googleapis.com The synthesis of a similar compound, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, has been described, underscoring the utility of this class of molecules as synthetic intermediates. google.com

Overview of Key Structural Features and Their Impact on Reactivity

The reactivity of this compound is dictated by the interplay of its distinct structural components. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the amine protons. researchgate.net Conversely, the amino group is an activating, ortho-, para-directing group. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. acs.org

The cyclopropyl group, while primarily considered an alkyl substituent, can exhibit some unsaturated character and is susceptible to ring-opening under certain reaction conditions, particularly in the presence of strong acids or upon oxidation. acs.org Studies on other N-cyclopropylanilines have shown that the cyclopropyl group can be cleaved during reactions such as nitrosation. nih.gov

The relative positions of these substituents are crucial. With the nitro and fluoro groups ortho to the amino group, intramolecular hydrogen bonding between the amino proton and the nitro or fluoro group is possible, which can influence the compound's conformation and reactivity. The basicity of the aniline (B41778) nitrogen is significantly reduced due to the cumulative electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups. tiwariacademy.comstackexchange.com

Structural Feature Impact on Reactivity
Nitro Group (-NO₂) (ortho) Strong electron-withdrawing group; deactivates the aromatic ring to electrophilic attack; can be reduced to an amino group for further functionalization.
Fluorine Atom (-F) (ortho) Strong electron-withdrawing inductive effect; can be a site for nucleophilic aromatic substitution under specific conditions.
N-Cyclopropyl Group (-NH-cPr) Can be cleaved under certain acidic or oxidative conditions; influences the steric environment around the nitrogen atom.
Aniline Moiety The amino group is a potential site for acylation, alkylation, and other reactions typical of aromatic amines, though its reactivity is modulated by the other substituents.

Historical Context of Related Fluoronitroaniline Chemistry

The development of fluoronitroaniline chemistry is rooted in the broader history of organic synthesis. The synthesis of nitroanilines dates back to the 19th century, with early methods often involving the nitration of aniline or its derivatives. orgsyn.orgmagritek.comwikipedia.orgazom.com However, direct nitration of aniline often leads to a mixture of isomers and oxidation products. wikipedia.org A common strategy to achieve better regioselectivity involves the protection of the amino group, for example, as an acetanilide, before nitration. wikipedia.org

The introduction of fluorine into organic molecules is a more recent development, with early methods for synthesizing fluoroaromatics appearing in the early 20th century. google.com The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties, have made fluorinated compounds highly valuable in pharmaceuticals and materials science.

The synthesis of cyclopropane-containing molecules has also seen significant advancements. The first synthesis of cyclopropane (B1198618) was reported by August Freund in 1881. wikipedia.org Modern cyclopropanation methods are diverse and include reactions involving carbenes, ylids, and intramolecular cyclizations. wikipedia.orgrsc.org The incorporation of cyclopropyl groups into drug molecules became particularly prominent with the development of quinolone antibiotics.

The convergence of these distinct areas of chemical synthesis—nitroaniline preparation, organofluorine chemistry, and cyclopropanation reactions—has led to the creation of complex and functionally rich molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-6-nitroaniline

InChI

InChI=1S/C9H9FN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2

InChI Key

MLIFSFVUHUXTDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Structural Aspects and Molecular Design Principles

Analysis of the Cyclopropyl (B3062369) Moiety’s Influence

Steric Hindrance and Conformational Constraints

The attachment of a cyclopropyl ring to the nitrogen atom of the aniline (B41778) introduces notable steric bulk. This steric hindrance can influence the planarity of the amine group relative to the aromatic ring. In N-alkylanilines, the nitrogen atom can exhibit some degree of pyramidalization, and the presence of the rigid, three-membered cyclopropyl ring can restrict the rotation around the C-N bond. This conformational constraint can affect the molecule's ability to adopt certain geometries, which in turn can impact its interaction with other molecules and its reactivity. The Thorpe-Ingold effect suggests that gem-disubstitution can decrease the internuclear distance of other substituents, and while not a direct example, the principle of conformational restriction by a cyclic substituent is relevant here.

The conformation of the cyclopropyl group relative to the aniline ring is also a key factor. It can adopt different orientations, and the most stable conformation will be a balance between minimizing steric clashes with the ortho-substituents (the fluoro and nitro groups) and optimizing electronic interactions.

Electronic Effects (e.g., sigma-donating character)

The cyclopropyl group is known to possess a unique electronic character. It can act as a sigma-donating group due to the high p-character of its C-C bonds, which allows it to donate electron density to the adjacent nitrogen atom and, by extension, to the aromatic ring. This sigma-donating nature can increase the electron density on the aniline nitrogen, which would typically enhance the nucleophilicity of the amine and the electron-donating capacity of the amino group towards the aromatic ring. However, this effect is modulated by the other substituents present.

N-cyclopropylanilines have been utilized as probes for single-electron transfer (SET) processes. researchgate.netresearchgate.net This is a testament to the electronic nature of the cyclopropyl group, which can stabilize a radical cation on the nitrogen atom, facilitating its formation. researchgate.net

Ring Strain and its Impact on Ring-Opening Reactions

Cyclopropane (B1198618) is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). libretexts.org This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, a property not observed in larger cycloalkanes. libretexts.org In the context of N-cyclopropyl-2-fluoro-6-nitroaniline, this ring strain could become a reactive handle. For instance, in the presence of certain reagents or under specific reaction conditions (e.g., radical or acidic conditions), the cyclopropyl ring could undergo cleavage. The rate and facility of such ring-opening reactions are influenced by the substituents on both the cyclopropyl ring and the aromatic ring.

Role of the Fluoro Substituent

The fluorine atom at the 2-position of the aniline ring plays a crucial role in modulating the electronic properties and reactivity of the molecule.

Electron-Withdrawing Effects and Aromatic Ring Activation

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic aromatic substitution. libretexts.org However, the presence of strong electron-withdrawing groups like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the combined electron-withdrawing power of the fluoro and nitro groups makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

In electrophilic aromatic substitution, the directing effect of a substituent is determined by its ability to stabilize the intermediate carbocation (arenium ion). While fluorine is deactivating due to its -I effect, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). echemi.comwikipedia.org This resonance effect directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the fluorine are already substituted or sterically hindered.

In nucleophilic aromatic substitution, the fluoro group can act as a leaving group. The rate of SNAr reactions is dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Electron-withdrawing groups at the ortho and para positions to the leaving group are essential for this stabilization. libretexts.org In this molecule, the nitro group is ortho to the fluorine, which would strongly activate it for nucleophilic displacement. The N-cyclopropylamino group, being electron-donating, would have a deactivating effect on nucleophilic substitution at the fluorine position.

Reactivity and Directing Effects of the Nitro Group

The nitro (-NO₂) group attached to the aromatic ring is a powerful modulator of the molecule's chemical reactivity. Its presence significantly influences the electron density distribution across the benzene (B151609) ring, thereby governing its interactions with other chemical entities.

Strong Electron-Withdrawing Nature

The nitro group is characterized by its potent electron-withdrawing properties, which operate through both inductive and resonance effects. vedantu.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the attached aromatic ring through the sigma bond (inductive effect). youtube.com Furthermore, the nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, a phenomenon known as the resonance effect. quora.com

This withdrawal of electron density deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. nih.govcsbsju.edu The resonance structures of nitrobenzene (B124822) show that the electron density is particularly diminished at the ortho and para positions relative to the nitro group. vedantu.comquora.comtestbook.com Consequently, these positions develop a partial positive charge, repelling incoming electrophiles. The meta position, while also deactivated, is less electron-deficient than the ortho and para positions. vedantu.comtestbook.com As a result, the nitro group acts as a meta-director for electrophilic aromatic substitution reactions. youtube.comquora.com In this compound, the nitro group deactivates the ring and would direct any potential electrophilic attack to the positions meta to it (positions 3 and 5).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectReactivity Effect on RingDirecting Effect
-NO₂ (Nitro)Strongly Electron-WithdrawingDeactivatingMeta
-F (Fluoro)Electron-Withdrawing (Inductive) / Electron-Donating (Resonance)DeactivatingOrtho, Para
-NH-cyclopropyl (Cyclopropylamino)Electron-DonatingActivatingOrtho, Para

Redox Activity and Potential for Reactive Intermediates

The electron-deficient nature of the nitro group makes nitroaromatic compounds susceptible to reduction. dtic.mil The nitrogen atom in the nitro group is in a high oxidation state (+3) and can readily accept electrons. nih.gov This redox activity is a key feature of nitroaromatic chemistry. mdpi.com The reduction of a nitro group typically proceeds in a stepwise manner, involving the transfer of electrons and protons.

Under controlled reduction conditions, the nitro group can be converted into a variety of functional groups. The process often involves the formation of reactive intermediates. For instance, a two-electron reduction yields a nitroso (-N=O) compound, and a further two-electron reduction produces a hydroxylamine (B1172632) (-NHOH) derivative. These intermediates can sometimes be isolated but are often highly reactive. Complete reduction, typically requiring stronger reducing agents, converts the nitro group into a primary amine (-NH₂). csbsju.edu The specific product obtained depends heavily on the reducing agent used and the reaction conditions. The susceptibility of nitroaromatic compounds to reduction is a critical aspect of their chemical behavior and is exploited in various synthetic transformations. dtic.mil

Nucleophilicity and Amine Reactivity of the Aniline Moiety

The aniline portion of the molecule, consisting of the amino group attached to the benzene ring, possesses its own distinct reactivity profile, primarily centered on the lone pair of electrons on the nitrogen atom. quora.com

Lone Pair Availability and Aromaticity Considerations

In aniline, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring. qorganica.comlibretexts.org This interaction reduces the availability of the lone pair for donation to a proton or other electrophiles, rendering aniline and its derivatives significantly less basic than aliphatic amines. qorganica.comlibretexts.org

In the case of this compound, the basicity of the amine is further diminished by the presence of two strong electron-withdrawing groups on the ring: the nitro group and the fluorine atom. libretexts.org Both groups pull electron density away from the ring and, consequently, from the nitrogen atom. This inductive withdrawal makes the nitrogen's lone pair even less available for protonation, drastically reducing the amine's basicity compared to unsubstituted aniline. libretexts.orgpearson.com The delocalization of the nitrogen lone pair is essential to the aromatic system, but this effect is counteracted by the powerful deactivating groups present on the ring. stackexchange.com

Table 2: Factors Affecting Basicity of the Aniline Moiety
FactorEffect on Nitrogen's Lone PairImpact on Basicity
Resonance with Aromatic RingDelocalizes lone pair into the ringDecreases
-NO₂ Group (Electron-Withdrawing)Reduces electron density on the ring and nitrogenStrongly Decreases
-F Atom (Electron-Withdrawing)Reduces electron density on the ring and nitrogenDecreases
-Cyclopropyl Group (on N)Slightly electron-donating (relative to H)Slightly Increases (compared to secondary amine)

Sites for Further Functionalization

Despite its reduced basicity, the aniline moiety provides sites for further chemical modification. The nitrogen atom, with its lone pair, can still act as a nucleophile, although its reactivity is attenuated. quora.com It can undergo reactions such as alkylation, acylation, or reaction with other electrophiles under appropriate conditions. For example, acetylation of the amino group is a common strategy to protect it or to modulate its directing effect in electrophilic aromatic substitution.

The aromatic ring itself, being severely electron-deficient due to the nitro and fluoro substituents, becomes a candidate for nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group (like the fluorine atom), can facilitate the attack of a strong nucleophile on the ring, leading to the displacement of the leaving group. Therefore, the primary sites for further functionalization on this compound are the amine nitrogen and the carbon atom bearing the fluorine substituent.

Advanced Synthetic Methodologies for N Cyclopropyl 2 Fluoro 6 Nitroaniline and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of N-cyclopropyl-2-fluoro-6-nitroaniline. This pathway relies on the reaction of an electron-deficient aromatic ring with a nucleophile, where a leaving group is displaced.

The most direct synthesis of this compound via SNAr involves the reaction of a di-halogenated nitrobenzene (B124822) with cyclopropylamine (B47189). A suitable starting material is 1,3-difluoro-2-nitrobenzene (B107855). In this reaction, one of the fluorine atoms is displaced by the incoming cyclopropylamine nucleophile. The reaction is typically conducted in the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the substitution.

The general reaction scheme is as follows: 1,3-difluoro-2-nitrobenzene + Cyclopropylamine → this compound + HF

This method leverages the high reactivity of activated fluoroarenes towards nucleophilic attack. mdpi.com A procedure for preparing N-cyclopropyl-4-fluoroanilines highlights the selective substitution of a fluorine atom over a chlorine atom by cyclopropylamine in nitrobenzene derivatives, underscoring the feasibility of this approach. googleapis.com

Regioselectivity is a critical aspect of this synthesis. In a substrate like 1,3-difluoro-2-nitrobenzene, the nitro group strongly activates the ortho and para positions for nucleophilic attack. Both fluorine atoms are in positions ortho to the nitro group, making them highly activated. The substitution of just one fluorine atom to yield the desired product is typically achieved by controlling the stoichiometry of the reactants.

The success of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are optimized include the solvent, temperature, and the choice of base. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), are often employed as they can solvate the cationic species effectively, promoting the reaction rate. researchgate.netresearchgate.net The reaction may be performed at elevated temperatures to ensure a reasonable reaction rate.

ParameterConditionRationale
Substrate 1,3-difluoro-2-nitrobenzeneContains a good leaving group (F) and a strong activating group (NO₂)
Nucleophile CyclopropylamineProvides the desired N-cyclopropyl group
Solvent DMSO, THFPolar aprotic solvents facilitate SNAr reactions
Base K₂CO₃, Et₃NNeutralizes the acid byproduct (HF) and can promote nucleophilicity
Temperature Room to elevated temp.To achieve a practical reaction rate without promoting side reactions

The efficiency of the SNAr reaction in this context is governed by the interplay between the activating group and the leaving group.

Activating Group: The nitro (NO₂) group is a powerful electron-withdrawing group. researchgate.net It activates the aromatic ring for nucleophilic attack by withdrawing electron density, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex, formed during the reaction. nih.gov This stabilization lowers the activation energy of the rate-determining step, which is the initial attack of the nucleophile. researchgate.netnih.gov

Leaving Group: The ability of the leaving group to depart is crucial for the completion of the substitution. In SNAr reactions, the typical halide reactivity order is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.govnih.gov This phenomenon, often called the "element effect," is attributed to the high electronegativity of fluorine. nih.govimperial.ac.uk The fluorine atom's strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect on the first, rate-determining step of the SNAr mechanism is more significant than the C-F bond strength, making fluoride an excellent leaving group in activated systems. nih.gov

N-Cyclopropylation Protocols

Alternative methods for forming the N-cyclopropyl bond involve metal-promoted coupling reactions. These protocols are particularly useful when the SNAr approach is not viable or gives low yields.

A prominent alternative is the copper-promoted N-cyclopropylation of anilines. This method, a variation of the Chan-Lam coupling reaction, typically involves reacting an aniline (B41778) derivative (like 2-fluoro-6-nitroaniline) with a cyclopropylating agent, such as cyclopropylboronic acid. scite.airsc.orgrsc.org The reaction is carried out in the presence of a copper salt, a ligand, and a base, often under an air atmosphere. scite.airesearchgate.netepfl.ch

This protocol offers mild reaction conditions and demonstrates tolerance for various functional groups, including esters, ketones, and amides. rsc.org The reaction of anilines with cyclopropylboronic acid in the presence of copper(II) acetate (B1210297), 2,2'-bipyridine (B1663995), and a base like sodium carbonate affords the corresponding N-cyclopropyl derivatives in good to excellent yields. scite.airsc.orgepfl.ch

ComponentExampleRole
Amine Substrate 2-fluoro-6-nitroaniline (B99257)The molecule to be cyclopropylated
Cyclopropyl (B3062369) Source Cyclopropylboronic acidProvides the cyclopropyl group
Copper Source Copper(II) acetate (Cu(OAc)₂)The catalyst/promoter for the C-N coupling
Ligand 2,2'-bipyridineStabilizes the copper catalyst and enhances its reactivity
Base Sodium Carbonate (Na₂CO₃)Activates the amine and/or facilitates the catalytic cycle
Solvent DichloroethaneA common solvent for this transformation

The catalytic system is central to the success of copper-promoted N-cyclopropylation. While stoichiometric amounts of copper can be used, catalytic systems are continually being developed to improve efficiency and sustainability. rsc.org The choice of the copper source (e.g., Cu(OAc)₂, CuI, Cu₂O) and the ligand are critical variables.

The ligand plays a multifaceted role in the catalytic cycle. Ligands, such as the bidentate 2,2'-bipyridine, coordinate to the copper center, influencing its electronic properties and steric environment. scite.airesearchgate.net This coordination can prevent catalyst deactivation, enhance solubility, and facilitate key steps in the catalytic cycle, such as reductive elimination, which ultimately forms the desired C-N bond. The nature of the ligand can greatly dictate the reactivity and selectivity of the copper catalyst. illinois.edu While phosphines and N-heterocyclic carbenes are common ligands in cross-coupling, simple nitrogen-based ligands like 2,2'-bipyridine have proven effective for this specific transformation. scite.airsc.orgillinois.edu

Substrate Scope and Limitations for Aryl Cyclopropylamine Formation

The formation of the aryl cyclopropylamine bond, a key structural motif in this compound, is often achieved via palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. Research has established general and efficient methods for the arylation of cyclopropylamine, which was previously considered a challenging transformation. nih.govresearchgate.net

The substrate scope for this reaction is notably broad, accommodating a wide variety of aryl and heteroaryl halides. Key to this success is the use of highly active, air-stable palladium precatalysts in combination with sterically hindered and electron-rich phosphine (B1218219) ligands. nih.govchemrxiv.org Catalyst systems such as those employing [(tBuBrettPhos)Pd(allyl)]OTf or [(BrettPhos)Pd(crotyl)]OTf have proven effective for the monoarylation of cyclopropylamine. nih.govresearchgate.net These catalysts exhibit high tolerance for a diverse array of functional groups on the aryl halide partner, including ethers, ketones, esters, and nitriles.

The reaction is effective with various aryl halides, including electron-rich, electron-neutral, and electron-deficient systems. Heteroaryl chlorides are also viable substrates, further expanding the synthetic utility of the method. nih.gov The robustness of these catalytic systems allows for the synthesis of a wide array of arylated cyclopropylamines in high yields. nih.gov

Below is a representative table of the substrate scope for the palladium-catalyzed coupling of cyclopropylamine with various aryl chlorides, based on reported findings.

Table 1: Substrate Scope for the Pd-Catalyzed N-Arylation of Cyclopropylamine with Aryl Chlorides This table is a representative summary based on descriptions of broad substrate scope and high yields from cited literature. nih.govresearchgate.netnih.gov

Aryl Chloride Substrate Functional Groups Expected Yield Range
4-Chloroanisole Electron-donating (methoxy) High (>90%)
4-Chlorotoluene Electron-donating (methyl) High (>90%)
Chlorobenzene Neutral High (>95%)
4-Chlorobenzonitrile Electron-withdrawing (nitrile) High (>90%)
4-Chloroacetophenone Electron-withdrawing (acetyl) High (>90%)
2-Chloropyridine Heteroaromatic Good to High (80-95%)
3-Chloropyridine Heteroaromatic Good to High (80-95%)

Limitations: While the scope is broad, certain limitations exist. Extremely sterically hindered aryl halides, such as those with bulky substituents ortho to the halogen, may exhibit lower reactivity and require more forceful reaction conditions or specialized ligands. Additionally, substrates containing functional groups that can act as competing ligands for the palladium catalyst, such as certain sulfur-containing moieties, might require careful optimization of reaction conditions to avoid catalyst inhibition.

Multi-Step Synthetic Sequences and Route Optimization

The synthesis of this compound is inherently a multi-step process requiring the careful integration of several key chemical transformations. Route design focuses on the strategic sequencing of nitration, nucleophilic aromatic substitution (SNAr), and potentially reduction steps to achieve the target molecule with high purity and yield.

Integration of Nitration, Substitution, and Reduction Steps

A common synthetic strategy for molecules like this compound involves two primary pathways:

Nitration followed by Substitution: This route begins with a fluorinated benzene (B151609) derivative, which is first subjected to nitration to introduce the nitro groups. This is typically followed by a nucleophilic aromatic substitution reaction where a fluorine atom is displaced by cyclopropylamine. The high reactivity of an activated fluorine atom on a nitroaromatic ring makes this a viable approach.

Substitution followed by Nitration: Alternatively, a difluorinated aromatic compound can first be reacted with cyclopropylamine in an SNAr reaction to form an N-cyclopropyl-fluoroaniline intermediate. This intermediate is then subjected to regioselective nitration to install the nitro group at the desired position, ortho to the fluorine and amino substituents.

Subsequent reduction of the nitro group, if required for derivative synthesis, is typically accomplished using standard reducing agents like Sn/HCl, H₂/Pd-C, or iron in acidic media. The direct reductive coupling of nitroarenes with other molecules is also an emerging strategy that can offer greater step economy by avoiding separate reduction and coupling steps. acs.org

Sequential Displacement of Fluorine Substituents in Polyfluorinated Nitroaromatics

In synthetic routes starting from polyfluorinated nitroaromatics, such as 1,3-difluoro-2-nitrobenzene or 2,4-difluoronitrobenzene, the sequential displacement of fluorine atoms is a key strategy. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.

The regioselectivity of the substitution is dictated by the electronic environment. The fluorine atom that is ortho or para to the nitro group is significantly more activated and will be displaced preferentially by a nucleophile like cyclopropylamine. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve selective monosubstitution, replacing one fluorine atom while leaving the other intact. This allows for the synthesis of intermediates like this compound from precursors such as 2,6-difluoronitrobenzene. Further reaction with a different nucleophile could then displace the second fluorine, leading to complex, differentially substituted aniline derivatives.

Strategic Use of Protecting Groups in Complex Syntheses

The amino group of aniline and its derivatives is highly reactive and susceptible to oxidation under the strongly acidic and oxidizing conditions used for nitration. researchgate.net Direct nitration of an unprotected N-cyclopropylaniline intermediate often leads to a mixture of ortho, meta, and para isomers, as well as significant amounts of oxidative decomposition products (tar). The protonation of the amino group under strong acid conditions forms an anilinium ion (-NH₂R⁺), which is a meta-directing deactivator. researchgate.net

To overcome these issues, a protecting group strategy is essential. The most common approach is the acetylation of the amino group using acetic anhydride (B1165640) or acetyl chloride. This converts the amine into a less reactive acetamide (B32628).

The advantages of this strategy are threefold:

Prevents Oxidation: The amide is much more resistant to oxidation than the free amine.

Controls Regioselectivity: The bulky acetamido group is a strong ortho, para-director and sterically hinders the ortho positions, favoring nitration at the para position. While the target molecule has an ortho-nitro group, this principle is used to control nitration in related syntheses. For ortho-nitration as required here, the directing effects of the existing fluorine and cyclopropylamino groups are leveraged.

Reduces Reactivity: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less activating and allowing for a more controlled reaction.

After the nitration step is complete, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the free amino group, yielding the desired nitroaniline product.

Process Optimization and Scale-up Considerations in Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality.

Control of Reaction Conditions for Yield and Purity

Precise control over reaction parameters is critical, particularly during the nitration step, which is highly exothermic and potentially hazardous.

Temperature Control: Nitration reactions are typically performed at low temperatures, often between -10°C and 5°C. Maintaining this temperature is crucial to prevent over-nitration (the introduction of a second nitro group) and the formation of unwanted byproducts from oxidative side reactions.

Reagent Addition: The nitrating agent, usually a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), must be added slowly and in a controlled manner (metered) to the substrate solution. This allows the reaction vessel's cooling system to dissipate the heat generated, preventing thermal runaways. For example, a process might specify adding the mixed acid over a period of 60 minutes.

Mixing and Agitation: Efficient mixing is essential to ensure homogenous temperature distribution and concentration gradients, preventing the formation of localized "hot spots" where side reactions could initiate.

Quenching and Work-up: The reaction is typically terminated by quenching the mixture in a large volume of ice water. This procedure precipitates the crude product and dilutes the strong acid, making it safer to handle. The precipitated solid is then isolated by filtration, washed thoroughly with water to remove residual acids, and dried to obtain the final product.

By carefully controlling these parameters, manufacturers can maximize the yield of the desired isomer and achieve high purity, minimizing the need for extensive and costly downstream purification steps.

Lack of Publicly Available Research Hinders Advanced Synthesis of this compound

Despite the growing interest in advanced synthetic methodologies for the production of complex pharmaceutical intermediates, a comprehensive review of publicly accessible scientific literature reveals a significant gap in research concerning the application of continuous flow reactors and automated synthesis systems for the specific compound This compound .

While continuous flow and automated synthesis platforms have demonstrated considerable advantages in the synthesis of various aniline derivatives, nitroaromatic compounds, and fluorinated molecules, there is a notable absence of published studies detailing the application of these technologies to this compound. This lack of specific data prevents a detailed analysis of optimized reaction conditions, yields, and throughput for this particular compound using these advanced methods.

General research in the field highlights the potential benefits of continuous flow chemistry for reactions such as nitration and amination, which are relevant to the synthesis of nitroaniline structures. The enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and potential for higher yields and purity are well-documented advantages of flow reactors. Similarly, automated synthesis platforms offer the ability for rapid optimization and library generation of derivatives.

However, without specific experimental data for this compound, any discussion on the application of these advanced methodologies would be purely speculative. The precise parameters required for the successful and efficient synthesis of this compound in a continuous flow or automated system remain undetermined in the public domain. Consequently, the creation of detailed research findings and data tables, as would be expected in a thorough scientific review, is not possible at this time. Further research and publication in this specific area are needed to elucidate the potential of these advanced synthetic techniques for this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in many synthetic pathways, and its execution can be tailored by the choice of reducing agents and reaction conditions.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgcommonorganicchemistry.com For the conversion of N-cyclopropyl-2-fluoro-6-nitroaniline, palladium-on-carbon (Pd/C) is often the catalyst of choice. commonorganicchemistry.commasterorganicchemistry.com This heterogeneous catalysis involves the use of hydrogen gas (H₂) as the reductant in the presence of palladium metal dispersed on a high-surface-area carbon support.

The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The process is valued for its high yields and clean conversion, with water being the only byproduct. The primary drawback of this method is its potential lack of chemoselectivity, as the powerful Pd/C catalyst can also reduce other functional groups present in the molecule. commonorganicchemistry.com However, in the case of this compound, it provides a direct and effective route to N¹-cyclopropyl-3-fluorobenzene-1,2-diamine.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups

ParameterConditionPurpose
Catalyst 5-10% Palladium on Carbon (Pd/C)Facilitates the addition of hydrogen across the N=O bonds.
Reductant Hydrogen Gas (H₂)The ultimate reducing agent.
Solvent Ethanol, Methanol, Ethyl AcetateDissolves the substrate and facilitates contact with the catalyst.
Pressure 1-5 atm (or higher)Increases the concentration of H₂ in the solution, speeding up the reaction.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds readily without heating.

Beyond catalytic hydrogenation, a diverse array of reducing agents can be used to transform the nitro group, often providing greater chemoselectivity. scispace.com The choice of reagent is critical when other reducible functional groups are present in the molecule.

Metal-Acid Systems : The use of easily oxidized metals in acidic media is a classic method for nitro group reduction. masterorganicchemistry.com Systems like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are effective and can be milder than catalytic hydrogenation, often leaving other groups like carbonyls and esters untouched. commonorganicchemistry.comscispace.com

Raney Nickel : Similar to Pd/C, Raney nickel is an effective hydrogenation catalyst. It is sometimes preferred when trying to avoid the dehalogenation of aromatic halides (Cl, Br, I), which can be a side reaction with Pd/C. commonorganicchemistry.com

Sodium Sulfide (Na₂S) : This reagent offers a high degree of selectivity. It can be used to selectively reduce one nitro group in a dinitro compound, a feat that is difficult to achieve with more powerful reducing systems. commonorganicchemistry.com

Metal-Free Reductions : Recent advancements have led to metal-free reduction methods. Reagents like tetrahydroxydiboron (B82485) have been shown to reduce aromatic nitro compounds efficiently and chemoselectively in water. organic-chemistry.org

Table 2: Comparison of Selected Reducing Agents for Aromatic Nitro Groups

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd-C H₂ gas, RT, various solventsHigh yield, clean reaction. commonorganicchemistry.comCan reduce other functional groups. commonorganicchemistry.com
Fe/CH₃COOH Refluxing acetic acidGood for preserving other reducible groups. commonorganicchemistry.comRequires acidic conditions, workup can be tedious.
SnCl₂/HCl Ethanol, HClMild, chemoselective. masterorganicchemistry.comStoichiometric amounts of tin salts are produced as waste.
Raney Ni H₂ gas, RT, ethanolEffective, can avoid dehalogenation of aryl halides. commonorganicchemistry.comPyrophoric nature requires careful handling.
Na₂S Aqueous or alcoholic solutionCan be highly selective for one of multiple nitro groups. commonorganicchemistry.comCan be slow, generates sulfur byproducts.

The reduction of a nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a six-electron process that proceeds through several intermediate species. The exact pathway and the stability of these intermediates depend on the specific reducing agent and the pH of the reaction medium.

The generally accepted sequence of reduction involves the initial formation of a nitroso intermediate (Ar-N=O), followed by a hydroxylamine (B1172632) (Ar-NHOH), which is then further reduced to the final amine (Ar-NH₂).

Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂

Under certain conditions, these intermediates can be isolated or may react further to form other products. For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can often be stopped at the hydroxylamine stage. wikipedia.org Conversely, using metal hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds typically does not yield amines but instead leads to the formation of dimeric azo compounds (Ar-N=N-Ar) through the condensation of intermediates. commonorganicchemistry.com The formation of these various products underscores the complexity of the redox pathway and the importance of carefully selecting reaction conditions to favor the desired amine product.

Reactivity of the Fluoro Substituent

The fluorine atom in this compound plays a crucial role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SₙAr) reactions.

The SₙAr mechanism is fundamentally different from Sₙ1 and Sₙ2 reactions. It proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential for this reaction to occur, as they stabilize the negative charge of the Meisenheimer complex. In this compound, the nitro group is a powerful EWG. Its position ortho to the fluorine atom significantly lowers the energy of the transition state for nucleophilic attack at the carbon bearing the fluorine, thereby accelerating the reaction. youtube.commasterorganicchemistry.com

The regioselectivity and rate of SₙAr reactions are dictated by the placement of the electron-withdrawing groups relative to the leaving group. The rate enhancement is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG through resonance. youtube.commasterorganicchemistry.com

In this compound, the nitro group is in the ortho position relative to the fluoro leaving group. This arrangement provides optimal stabilization for the intermediate formed upon nucleophilic attack, making the reaction highly regioselective and rapid. Incoming nucleophiles will preferentially attack the carbon attached to the fluorine atom. A similar compound with the nitro group in the meta position would react orders of magnitude more slowly, as the negative charge of the intermediate cannot be directly delocalized onto the nitro group. masterorganicchemistry.com

Table 3: Relative Reaction Rates in Nucleophilic Aromatic Substitution

Position of EWGRelative RateRationale for Reactivity
ortho Very FastThe negative charge of the intermediate is effectively stabilized by resonance delocalization onto the electron-withdrawing group (EWG). youtube.commasterorganicchemistry.com
para Very FastThe negative charge of the intermediate is effectively stabilized by resonance delocalization onto the EWG. youtube.commasterorganicchemistry.com
meta Very SlowThe negative charge cannot be delocalized onto the EWG via resonance; stabilization occurs only through a weaker inductive effect. masterorganicchemistry.com

Cyclopropyl (B3062369) Ring Reactivity and Cleavage Mechanisms

The cyclopropyl group attached to the aniline (B41778) nitrogen is susceptible to ring-opening reactions under specific conditions, a characteristic that has been exploited in mechanistic studies of related N-cyclopropylanilines.

The reaction of N-cyclopropylanilines with nitrous acid provides a classic example of cyclopropyl ring cleavage. Studies on various N-cyclopropyl-N-alkylanilines have shown that treatment with nitrous acid in aqueous acetic acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. researchgate.netnih.gov This transformation is proposed to proceed through a mechanism involving the formation of an amine radical cation. researchgate.netnih.gov

The initial step is the nitrosation of the amine nitrogen, which is followed by a single-electron transfer (SET) to generate the radical cation. This intermediate is key to the subsequent ring-opening. The cleavage of the cyclopropane (B1198618) ring is a rapid and irreversible process that relieves the inherent ring strain (approximately 28 kcal/mol). acs.org This ring-opening results in the formation of an iminium ion with a carbon-centered radical, which can then react further, for instance, by combining with nitric oxide (NO) or undergoing oxidation. researchgate.netnih.gov

Proposed Mechanism for Nitrosation-Induced Cleavage:

StepDescriptionIntermediate
1Nitrosation of the aniline nitrogen by a nitrosating agent (e.g., from nitrous acid).N-nitrosoanilinium ion
2Single-electron transfer (SET) to form an amine radical cation.N-cyclopropylaniline radical cation
3Rapid and irreversible opening of the cyclopropyl ring.Iminium distonic radical cation
4Further reaction of the resulting radical (e.g., combination with NO or oxidation).Various cleavage products

This is a generalized mechanism based on studies of related N-cyclopropylanilines.

The cyclopropyl ring in N-cyclopropylanilines can also be opened under acidic conditions, although this is a less common pathway compared to nitrosation-induced cleavage. researchgate.net The mechanism of acid-catalyzed ring opening of cyclopropanes typically involves protonation of a substituent on the ring or the ring itself, leading to the formation of a carbocationic intermediate that is susceptible to nucleophilic attack. In the case of this compound, the presence of the basic aniline nitrogen suggests that protonation would preferentially occur at this site. However, significant ring opening via this pathway would likely require harsh acidic conditions.

Computational and experimental studies on cyclopropyl-substituted nitrenium ions, which can be generated under certain oxidative conditions, have also shed light on potential ring-opening and rearrangement pathways. chemrxiv.org These pathways can include ring expansion to form azetium ions or elimination of ethylene. chemrxiv.org

The reactivity of the cyclopropyl group in N-cyclopropylanilines is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the aniline ring can stabilize the amine radical cation formed during oxidation or nitrosation through resonance. This stabilization can, in turn, slow down the rate of cyclopropyl ring opening. acs.orgresearchgate.net Conversely, electron-withdrawing groups, such as the nitro group in this compound, are expected to destabilize the radical cation, thereby accelerating the rate of ring opening.

The presence of the ortho-nitro group in this compound is expected to make the cyclopropyl ring particularly susceptible to cleavage under oxidative conditions due to its strong electron-withdrawing nature. The fluorine atom, also an electron-withdrawing group, would further contribute to this effect.

Influence of Aromatic Substituents on Cyclopropyl Ring Opening Rate:

Substituent TypeEffect on Radical Cation StabilityPredicted Effect on Ring Opening Rate
Electron-Donating (e.g., methoxy)StabilizingSlower
Electron-Withdrawing (e.g., nitro, fluoro)DestabilizingFaster

This correlation is based on studies of a range of substituted N-cyclopropylanilines. acs.orgresearchgate.net

Derivatization and Functional Group Interconversions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group and the fluorine atom.

While the aniline nitrogen in this compound is already substituted with a cyclopropyl group, further amination at other positions on the aromatic ring is a possibility through nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ortho and para positions to nucleophilic attack. However, in this specific molecule, the ortho position is occupied by the fluorine atom and the other ortho position is occupied by the cyclopropylamino group, while the para position is unsubstituted. Direct amination of an unsubstituted position on a nitro-activated ring is generally challenging but can be achieved under specific conditions, such as vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov

More commonly, derivatization of the existing aniline moiety itself can be considered. For instance, N-alkylation or N-arylation reactions could be performed, though the presence of the ortho-nitro group may sterically hinder such transformations.

The fluorine atom at the 2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group makes the carbon atom to which the fluorine is attached highly electrophilic. nbinno.comresearchgate.net Therefore, the fluorine atom is expected to be readily displaced by a variety of nucleophiles.

In analogous fluoro-nitroaromatic compounds, the fluorine atom is an excellent leaving group in SNAr reactions. nih.gov Reactions of 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-2,4-dinitrobenzene (B121222) with amine nucleophiles, for example, proceed readily to yield the corresponding substituted aniline derivatives. researchgate.netrsc.org It is therefore highly probable that this compound would react with various nucleophiles (e.g., amines, alkoxides, thiolates) to replace the fluorine atom.

Examples of Nucleophilic Aromatic Substitution on Related Fluoro-Nitroaromatics:

Fluoro-NitroaromaticNucleophileProduct
1-Fluoro-2,4-dinitrobenzenePiperidineN-(2,4-dinitrophenyl)piperidine
1-Fluoro-2-nitrobenzeneEthanolamine2-(2-nitroanilino)ethanol

These examples from related compounds illustrate the expected reactivity of the fluorine atom in this compound. researchgate.net

Oxidation Reactions and Their Mechanistic Aspects

The oxidation of N-cyclopropylanilines, including substituted derivatives like this compound, is characterized by a unique mechanistic pathway involving the cyclopropyl moiety. Research into the oxidation of this class of compounds has revealed a general mechanism that is initiated by a single-electron transfer (SET) and followed by a rapid and irreversible ring-opening of the cyclopropyl group. mcneill-group.orgresearchgate.netacs.org

The presence of both an electron-withdrawing nitro group and a fluoro group on the aromatic ring of this compound is expected to influence its oxidative chemistry. These substituents increase the oxidation potential of the aniline nitrogen, making the initial electron transfer more difficult compared to unsubstituted N-cyclopropylaniline. However, once the initial oxidation to a radical cation is achieved, these electron-withdrawing groups are anticipated to accelerate the subsequent ring-opening step. acs.org

General Mechanistic Pathway

The oxidation of N-cyclopropylanilines typically proceeds through the following key steps:

Formation of a Nitrogen Radical Cation : The reaction is initiated by a one-electron oxidation of the nitrogen atom of the aniline, often facilitated by chemical oxidants, electrochemical methods, or photosensitizers. acs.orgrsc.orgmorressier.com This single-electron transfer (SET) results in the formation of a nitrogen-centered radical cation.

Irreversible Cyclopropyl Ring-Opening : The formed radical cation is highly unstable and rapidly undergoes a C-C bond cleavage in the strained cyclopropyl ring. mcneill-group.orgresearchgate.net This ring-opening is an irreversible process that yields a more stable iminium distonic radical cation, where the charge and radical are located on different atoms. acs.org The relief of the approximately 28 kcal/mol of strain energy in the cyclopropane ring provides a strong thermodynamic driving force for this step. acs.org

Product Formation : The resulting distonic radical cation is a reactive intermediate that can undergo a variety of subsequent reactions, depending on the reaction conditions and the presence of trapping agents. In the presence of molecular oxygen (e.g., air oxidation), the radical can be trapped to form peroxy intermediates, which then rearrange and fragment to yield products such as β-hydroxy-propionamides or acetamides. acs.orgtandfonline.comtandfonline.com In other cases, it can react with nucleophiles or participate in annulation reactions. rsc.org

Air Oxidation

Studies on various N-cyclopropylanilines have shown that they are susceptible to aerobic oxidation, which can occur under ambient conditions and may be accelerated by light or heat. tandfonline.comtandfonline.com This process is believed to follow the general mechanistic pathway involving the formation of a radical cation and subsequent ring-opening. The resulting radical intermediate reacts with atmospheric oxygen, leading to a cascade of reactions that ultimately produce ring-opened fragmentation products. For instance, the air oxidation of N-cyclopropylanilines has been reported to yield the corresponding acetamide (B32628) and β-hydroxy-propionamide derivatives. tandfonline.comresearchgate.net

Electrochemical and Photochemical Oxidation

Electrochemical and photochemical methods provide controlled ways to initiate the single-electron transfer required for the oxidation of N-cyclopropylanilines. In these processes, an applied potential or a photosensitizer facilitates the removal of an electron from the aniline nitrogen. mcneill-group.orgrsc.org The subsequent ring-opening of the cyclopropyl group generates the key distonic radical cation intermediate. This intermediate has been harnessed in synthetic applications, such as in [3+2] annulation reactions with alkenes to form five-membered carbocycles. rsc.orgrsc.orgnih.gov

Potential Oxidation Products and Conditions

While specific experimental data on the oxidation of this compound is not extensively documented, the established reactivity of related compounds allows for the prediction of likely reaction pathways and products. The table below summarizes potential oxidation reactions and the resulting classes of products based on mechanistic insights from analogous systems.

Oxidizing ConditionKey IntermediatesPotential Product Class
Air / Light / HeatNitrogen radical cation, Iminium distonic radical cation, Peroxy radicalN-(2-fluoro-6-nitrophenyl)acetamide, 3-Hydroxy-N-(2-fluoro-6-nitrophenyl)propanamide
Electrochemical OxidationNitrogen radical cation, Iminium distonic radical cationAnnulation products (in presence of alkenes), Ring-opened amides
Chemical Oxidants (e.g., Peroxides)Nitrogen radical cation, Iminium distonic radical cationRing-opened and fragmented products

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For N-cyclopropyl-2-fluoro-6-nitroaniline, the spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) proton, and the protons of the cyclopropyl (B3062369) group.

Aromatic Region: The three protons on the benzene (B151609) ring are expected to appear as complex multiplets in the downfield region (typically δ 6.5-8.0 ppm). The electron-withdrawing nitro group (NO₂) and the electronegative fluorine atom significantly influence their chemical shifts.

Amine Proton: A broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can vary depending on solvent and concentration but is typically found in the mid-field range.

Cyclopropyl Protons: The cyclopropyl group presents a unique signature. The methine proton (CH attached to nitrogen) will appear as a multiplet, shifted downfield due to the adjacent nitrogen. The four methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and will appear as two separate complex multiplets in the upfield region (typically δ 0.5-1.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This data is predictive and based on established chemical shift principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H~7.8 - 8.0m (multiplet)1H
Ar-H~7.2 - 7.4m (multiplet)1H
Ar-H~6.8 - 7.0m (multiplet)1H
N-H~5.0 - 6.0br s (broad singlet)1H
Cyclopropyl-CH~2.5 - 2.8m (multiplet)1H
Cyclopropyl-CH₂~0.7 - 0.9m (multiplet)2H
Cyclopropyl-CH₂~0.5 - 0.7m (multiplet)2H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling constants.

Aromatic Carbons: Six signals are expected for the benzene ring. The carbon directly attached to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbons attached to the nitro (C-NO₂) and amino (C-N) groups will also have characteristic chemical shifts.

Cyclopropyl Carbons: The cyclopropyl group will show two signals: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂), both in the upfield region (typically δ 10-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and based on established chemical shift principles and C-F coupling patterns.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
Ar C-F~150 - 155¹JCF ≈ 240-250 Hz
Ar C-N~140 - 145²JCF ≈ 10-15 Hz
Ar C-NO₂~135 - 140³JCF ≈ 3-5 Hz
Ar C-H~125 - 130JCF may be observed
Ar C-H~120 - 125JCF may be observed
Ar C-H~115 - 120JCF may be observed
Cyclopropyl-CH~30 - 35None
Cyclopropyl-CH₂~10 - 15None

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. chemicalbook.com With a 100% natural abundance, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected. researchgate.net The multiplicity of this signal will be a multiplet due to coupling with the adjacent aromatic protons (typically a doublet of doublets), providing direct evidence for its position on the aromatic ring. chemicalbook.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent aromatic protons and, crucially, between the methine and methylene protons within the cyclopropyl ring. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nist.gov It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

In the absence of experimental data, theoretical calculations provide a powerful predictive tool. Using methods like Density Functional Theory (DFT), the NMR chemical shifts (isotropic shielding values) for a proposed structure can be calculated. dergipark.org.tr These computational models account for the electronic environment of each nucleus. To validate a structural assignment, these theoretically calculated chemical shifts would be compared with experimentally obtained values. A strong correlation between the computed and experimental spectra provides high confidence in the correctness of the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₉FN₂O₂), the molecular weight is 196.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 196. The fragmentation pattern for nitroanilines is often characterized by the loss of the nitro group (NO₂) or related fragments. chemicalbook.com

Key predicted fragments include:

[M - NO₂]⁺: Loss of the nitro group (46 Da), leading to a fragment at m/z = 150.

[M - C₃H₅]⁺: Loss of the cyclopropyl group (41 Da) from the nitrogen, resulting in a fragment corresponding to 2-fluoro-6-nitroaniline (B99257) at m/z = 155.

Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z = 197 in positive ion mode. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments

m/z ValueAssignmentNotes
196[M]⁺Molecular Ion
197[M+H]⁺Protonated Molecule (ESI)
155[M - C₃H₅]⁺Loss of cyclopropyl group
150[M - NO₂]⁺Loss of nitro group

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

Single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aniline (B41778) ring and the orientation of the cyclopropyl, fluoro, and nitro substituents relative to the ring. The conformation of the N-cyclopropyl group and any steric hindrance-induced distortions from ideal geometry would be precisely determined. For a related compound, 2-fluoro-5-nitroaniline, crystallographic studies have shown a monoclinic crystal system with specific unit cell dimensions (a = 12.1967 Å, b = 3.7559 Å, c = 14.4539 Å, β = 102.143°). researchgate.net

X-ray crystallography unambiguously confirms the connectivity and relative positions of all atoms in the molecule. For this compound, this technique would definitively verify the ortho positioning of the fluoro and nitro groups relative to the cyclopropylamino substituent on the aniline ring, leaving no doubt as to the specific isomer synthesized.

Table 2: Predicted Intermolecular Interactions for this compound

Interaction Type Potential Donor/Acceptor Groups
Hydrogen Bonding N-H (donor), O-N=O, F (acceptors)
π-π Stacking Phenyl ring interactions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as strong bands around 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za Aromatic C-H and C=C stretching vibrations would also be present, as well as a C-F stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitroaniline chromophore would likely result in strong absorptions in the UV or visible region, corresponding to π → π* and n → π* transitions. The exact position of the maximum absorbance (λ_max) is influenced by the substituents on the aromatic ring and the solvent used.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-fluoro-5-nitroaniline

Identification of Characteristic Functional Group Vibrations (IR)

The infrared (IR) spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The N-H stretching vibrations of the secondary amine are expected to appear in the region of 3350-3480 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the cyclopropyl group would be found at slightly lower wavenumbers.

A key feature will be the vibrations of the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and are anticipated in the ranges of 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. researchgate.net The presence of the electron-withdrawing fluorine atom and the bulky cyclopropyl group may cause shifts in these frequencies compared to simpler nitroanilines. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-F stretching vibration would likely produce a strong band in the 1000-1300 cm⁻¹ range.

Functional GroupExpected Vibrational ModeAnticipated Wavenumber (cm⁻¹)
N-H (Amine)Stretching3350 - 3480
C-H (Aromatic)Stretching3000 - 3100
C-H (Cyclopropyl)Stretching2900 - 3000
NO₂ (Nitro)Asymmetric Stretching1500 - 1550
NO₂ (Nitro)Symmetric Stretching1300 - 1360
C-N (Amine)Stretching1250 - 1350
C-F (Fluoro)Stretching1000 - 1300

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Electronic Transitions and Conjugation Analysis (UV-Vis)

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the conjugated π-system of the nitro-substituted benzene ring. The presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.

Typically, nitroaniline derivatives exhibit intense absorption bands in the UV-Vis region. For instance, p-nitroaniline shows a strong absorption band around 380 nm in nonpolar solvents, which is attributed to a π→π* transition with considerable ICT character. The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. In the case of this compound, the electronic transitions would be influenced by the electronic effects of the cyclopropyl and fluoro substituents, in addition to the primary amino and nitro groups. The steric hindrance caused by the ortho-substituents might also affect the planarity of the molecule, thereby influencing the extent of π-conjugation and the energy of the electronic transitions.

Type of TransitionChromophoreExpected Wavelength Range (nm)
π→π* (ICT)Nitroaniline system350 - 450
n→π*Nitro group270 - 300

This table provides an estimated range for electronic transitions based on data from related nitroaniline compounds.

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies and Electronic Transitions

A comprehensive understanding of the spectroscopic properties of this compound would necessitate the correlation of experimental data with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and electronic transitions. researchgate.net

By optimizing the molecular geometry and calculating the harmonic vibrational frequencies using an appropriate level of theory (e.g., B3LYP with a suitable basis set), a theoretical IR spectrum can be generated. Comparison of the calculated frequencies with experimental IR data allows for a detailed assignment of the observed vibrational modes. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum. These calculations provide information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved. This allows for a detailed analysis of the intramolecular charge transfer characteristics and the assignment of the observed bands in the experimental UV-Vis spectrum.

Multi-Technique Cross-Validation in Structural Assignments and Reactivity Studies

For an unambiguous structural elucidation and a deeper understanding of the reactivity of this compound, a multi-technique approach integrating various spectroscopic and computational methods is indispensable.

Consistency Checks Across Different Spectroscopic Methods

Cross-validation between different spectroscopic techniques is crucial for confirming structural assignments. For instance, functional groups identified through characteristic IR vibrations should be consistent with the chemical environment revealed by Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic properties inferred from UV-Vis spectroscopy, such as the extent of conjugation and intramolecular charge transfer, should align with the structural features determined from other methods.

Integration of Experimental and Computational Data

The synergy between experimental measurements and computational modeling provides a powerful framework for structural and electronic analysis. While experimental spectra provide real-world data, computational methods offer insights into the underlying molecular properties that give rise to these spectra. For this compound, DFT calculations could be used to predict not only IR and UV-Vis spectra but also NMR chemical shifts and other molecular properties. The agreement between the calculated and experimental data would lend confidence to the structural assignment and the understanding of the molecule's electronic structure and potential reactivity.

Computational Chemistry and Theoretical Insights into Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-cyclopropyl-2-fluoro-6-nitroaniline, DFT calculations can elucidate its fundamental properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The presence of the bulky and sterically demanding cyclopropyl (B3062369) and nitro groups adjacent to the fluorine atom and the amino group can lead to significant steric hindrance. This steric strain influences the planarity of the aniline (B41778) ring and the orientation of the substituents. DFT calculations would likely reveal a non-planar geometry for the amino group and some distortion of the benzene (B151609) ring to alleviate these steric clashes.

Conformational analysis, a systematic study of the different spatial arrangements of a molecule, is also crucial. For this compound, the primary conformational flexibility arises from the rotation around the C-N bond connecting the cyclopropyl group to the aniline ring and the C-N bond of the aniline itself. By calculating the energy of various conformers, the most stable conformation and the energy barriers between different conformations can be determined. It is expected that the preferred conformation would be one that minimizes the steric interactions between the ortho substituents and the N-cyclopropyl group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N(H)1.39--
C1-C21.40--
C2-F1.35--
C6-N(O2)1.48--
N-C(cyclopropyl)1.46--
C-C (cyclopropyl)1.51--
C2-C1-N(H)-121.0-
C1-C6-N(O2)-122.5-
C1-N-C(cyclopropyl)-125.0-
C2-C1-N-C(cyclopropyl)--45.0
C1-C6-N-O--30.0

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific computational data for this compound is not publicly available.

The electronic structure of a molecule governs its reactivity. DFT provides valuable tools to analyze this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group and fluorine atom are expected to lower the energy of the LUMO, while the electron-donating amino and cyclopropyl groups will raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

The electron density distribution reveals how electrons are distributed within the molecule. In this compound, a high electron density is expected around the electronegative oxygen atoms of the nitro group and the fluorine atom, as well as on the nitrogen of the amino group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitro group's oxygen atoms, indicating susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the cyclopropyl ring, suggesting these are sites for potential nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.2 D

Note: This data is hypothetical and based on typical values for similar aromatic nitro compounds. Specific computational data is not available.

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. biophysics.org For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons, the amino proton, and the protons of the cyclopropyl ring. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom. biophysics.org

Infrared (IR) Spectroscopy: DFT can be used to calculate the vibrational frequencies of the molecule. researchgate.net The simulated IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C-F stretching, and the vibrations of the aromatic and cyclopropyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The calculated spectrum for this compound would likely show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic system, influenced by the various substituents.

Simulation of Reaction Mechanisms

Computational modeling is an invaluable tool for investigating the pathways and energetics of chemical reactions. For this compound, two key reaction types are of particular interest: nucleophilic aromatic substitution and cyclopropyl ring opening.

The presence of a fluorine atom and a strongly electron-withdrawing nitro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In such a reaction, a nucleophile would attack the carbon atom bearing the fluorine, leading to its displacement.

Computational studies can map out the entire reaction pathway for an SNAr reaction. This involves identifying the structures of the reactants, the intermediate Meisenheimer complex, the transition states, and the products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined. A lower activation energy corresponds to a faster reaction. DFT calculations would allow for the comparison of different potential nucleophiles and the effect of solvent on the reaction rate.

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, often involving radical or cationic intermediates. The high ring strain of the three-membered ring provides a thermodynamic driving force for this process.

Computational modeling can be used to investigate the mechanisms of cyclopropyl ring opening in this compound. This could be initiated, for example, by one-electron oxidation of the aniline nitrogen to form a radical cation. DFT calculations can be used to determine the structure of this radical cation and to locate the transition state for the ring-opening process. researchgate.netsciforum.net The calculations would provide the activation energy for this step, which would indicate the feasibility of the ring-opening reaction. The nature of the substituents on the aromatic ring would be expected to have a significant influence on the stability of the radical cation and thus on the activation energy for ring opening. researchgate.netsciforum.net

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. These descriptors are rooted in Density Functional Theory (DFT) and provide a quantitative basis for concepts like electronegativity and chemical hardness.

Ionization Energy (I) is the energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as μ = -(I + A) / 2.

Chemical Hardness (η) measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. researchgate.net

Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

While specific calculated values for this compound are not available in the literature, studies on similar fluoroaniline (B8554772) isomers provide a useful comparison. For example, DFT calculations on 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline show HOMO-LUMO energy gaps of 3.874 eV and 3.979 eV, respectively, indicating their relative kinetic stability. researchgate.net Such calculations for this compound would elucidate the electronic influence of the combined cyclopropyl, fluoro, and nitro substituents.

Illustrative Quantum Chemical Descriptors for Fluoroaniline Isomers researchgate.net
CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
5-nitro-2-fluoroanilineDFT-6.421-2.5473.874
5-nitro-2-fluoroanilineHF-8.925-0.6778.248
2-nitro-5-fluoroanilineDFT-6.683-2.7043.979
2-nitro-5-fluoroanilineHF-9.047-0.8718.176

The global electrophilicity index (ω) , defined as ω = μ² / (2η), quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. Conversely, nucleophilicity (N) describes the electron-donating ability. While various scales exist, one common approach defines it relative to a standard reference.

For substituted anilines, electron-withdrawing groups (like the nitro and fluoro groups in this compound) are expected to increase the electrophilicity of the aromatic ring and decrease the nucleophilicity of the amine nitrogen. reddit.comsubstack.com The electron-donating cyclopropyl group may slightly counteract this effect at the nitrogen atom. longdom.org Kinetic studies on para-substituted anilines have been used to derive empirical nucleophilicity parameters (N), which show a clear trend based on the electronic nature of the substituent. researchgate.net For instance, anilines with electron-withdrawing groups like cyano (CN) have lower N values than those with electron-donating groups like methoxy (B1213986) (OMe). researchgate.net

Nucleophilicity Parameters (N) for para-Substituted Anilines researchgate.net
Substituent (X) in X-C₆H₄NH₂Nucleophilicity (N)
OH15.60
OMe15.23
Me14.19
H12.65
Cl11.82
CN10.75

Solvation Effects Modeling

The chemical properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models can simulate these effects to provide a more realistic picture of molecular behavior in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to study solvation effects. nih.gov In this approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. molcas.org The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute's charge distribution, leading to stabilization.

PCM calculations are widely used to study how solvent polarity affects molecular properties like conformational equilibria, reaction barriers, and electronic spectra. nih.govacs.org For nitroaromatic compounds, studies have shown that increasing solvent polarity can significantly stabilize excited states, which can alter their photophysical pathways. researchgate.netnih.gov For this compound, using a PCM model would be essential for accurately predicting its properties in different solvents, such as its oxidation potential or the energetics of a reaction in a polar versus a non-polar medium. umn.edursc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the molecular wavefunction in terms of the familiar chemical concepts of lone pairs, bonds, and antibonds. nih.govwikipedia.orgwisc.edu It provides a localized, Lewis-like picture of the electron distribution within a molecule.

NBO analysis for this compound would reveal key details about its electronic structure. For example, it could quantify the hybridization of the atomic orbitals forming the C-N, C-F, and N-O bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). wisc.edu The energy associated with these interactions, calculated via second-order perturbation theory, indicates the extent of electron delocalization or hyperconjugation. materialsciencejournal.org

For this molecule, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions from the cyclopropyl C-C and C-H bonds into adjacent empty orbitals.

Intramolecular charge transfer from the amino group to the electron-withdrawing nitro group, which would be quantified by interactions between the nitrogen lone pair and the π*(N-O) antibonding orbitals.

Investigation of Intramolecular Charge Transfer and Delocalizing Interactions

Computational studies provide significant insights into the electronic structure and reactivity of this compound. The arrangement of electron-donating and electron-withdrawing groups on the aniline ring suggests a pronounced potential for intramolecular charge transfer (ICT) and significant delocalizing interactions, which are critical to understanding its chemical behavior.

Theoretical investigations on analogous molecules, such as para-nitroaniline, reveal that the amino group and the benzene ring act as electron donors, while the nitro group functions as a strong electron acceptor. chemrxiv.orgchemrxiv.org This donor-acceptor relationship facilitates a π-π* electronic transition, resulting in a charge transfer from the amino and phenyl moieties to the nitro group. chemrxiv.orgchemrxiv.org In this compound, the N-cyclopropyl group, being an electron-donating group, is expected to enhance this charge transfer character. The presence of a fluorine atom, with its strong electron-withdrawing inductive effect, and a nitro group, a powerful electron-withdrawing group through both inductive and resonance effects, creates a distinct electronic environment on the aromatic ring.

The rotational barrier around the C–NH₂ bond in para-substituted anilines has been shown to be a reliable measure of π-conjugation. medjchem.com A higher rotational barrier correlates with increased flattening of the NH₂ group and greater delocalization of the nitrogen lone pair into the aromatic ring. medjchem.com While a specific study on this compound is not available, it is anticipated that the strong electron-withdrawing nitro group would promote a more planar conformation of the amino nitrogen, thereby enhancing resonance stabilization. medjchem.com

Further computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative understanding of these electronic interactions. acs.orgmdpi.com NBO analysis would likely reveal significant hyperconjugative interactions, indicating electron delocalization from the nitrogen lone pair to the antibonding orbitals of the aromatic ring and the nitro group. QTAIM analysis could characterize the nature of noncovalent interactions within the molecule, which contribute to its stability. acs.org

The table below summarizes the key substituent effects influencing the electronic properties of this compound, based on principles from related computational studies.

Substituent GroupPositionElectronic EffectExpected Impact on Intramolecular Charge Transfer and Delocalization
N-cyclopropylamino1Electron-donating (through resonance of N lone pair)Enhances electron donation to the aromatic ring, promoting charge transfer to the nitro group.
Fluoro2Electron-withdrawing (strong inductive effect, weak resonance donation)Inductively withdraws electron density, potentially modulating the overall charge distribution.
Nitro6Strongly electron-withdrawing (both inductive and resonance effects)Acts as the primary electron acceptor, driving intramolecular charge transfer and delocalization.

These computational insights are crucial for predicting the molecule's reactivity in various chemical reactions, its spectroscopic properties, and its potential applications in materials science where intramolecular charge transfer is a key characteristic.

Advanced Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Quinolone Group Antibiotics

While the core structure of N-cyclopropyl-2-fluoro-6-nitroaniline suggests its potential as a precursor for certain classes of antibiotics, detailed research findings specifically outlining its direct application in the synthesis of quinolone group antibiotics are not extensively documented in publicly available scientific literature. The general synthetic pathways towards quinolones often involve the cyclization of substituted anilines, a category to which this compound belongs. However, specific examples and methodologies detailing this transformation for this particular compound remain elusive.

Multi-Step Conversions to Biologically Active Scaffolds

Despite the limited information on its role in quinolone synthesis, this compound has been successfully utilized as a key starting material in the multi-step synthesis of other biologically active scaffolds. A notable example is its application in the preparation of metalloenzyme inhibitors. In a documented synthetic route, the nitro group of this compound is reduced to an amine. This transformation is a critical step, converting the nitroaniline into a diamine derivative, which then serves as a crucial component for the construction of more complex heterocyclic systems.

The process typically involves the catalytic hydrogenation of the nitro group. For instance, a stirred solution of this compound in a solvent like ethyl acetate (B1210297) can be treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reaction efficiently reduces the nitro group to an amino group, yielding N1-cyclopropyl-6-fluoro-3-nitrobenzene-1,2-diamine. This resulting diamine is a versatile intermediate that can undergo further reactions, such as cyclization with other reagents to form benzimidazole (B57391) rings, which are core structures in various medicinally important compounds. google.com

Table 1: Example of a Multi-Step Conversion of this compound

StepReactantReagents and ConditionsProductApplication of Product
1This compound10% Pd/C, Hydrogen atmosphere, Ethyl acetateN1-cyclopropyl-6-fluoro-3-nitrobenzene-1,2-diamineIntermediate for heterocyclic synthesis
2N1-cyclopropyl-6-fluoro-3-nitrobenzene-1,2-diamineVarious (e.g., aldehydes, carboxylic acids)Benzimidazole derivativesScaffolds for metalloenzyme inhibitors

Building Block for Complex Nitrogen-Containing Heterocycles

The chemical architecture of this compound makes it an interesting candidate for the synthesis of a variety of nitrogen-containing heterocycles. However, specific and detailed research on its application as a building block for certain complex systems is not widely reported.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds and Related Analogues

There is a lack of specific documented evidence in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. While the synthesis of this class of compounds is of considerable interest in medicinal chemistry, the role of this compound in this specific context has not been established in available research.

Development of Chiral Derivatives and Enantiomerically Pure Compounds

The synthesis and application of chiral molecules are of paramount importance in drug discovery and development. The potential for creating chiral derivatives from this compound exists, but the current body of scientific literature does not provide specific examples or methods for this.

Utilization of Enantiomerically Pure Starting Materials in Derivatization

There is no readily available information on the use of enantiomerically pure forms of this compound or its derivatives as starting materials for the synthesis of other chiral compounds. Research in this specific area concerning this particular molecule has not been documented in the accessible scientific domain.

Synthesis of Nitrogen-Containing Enantioenriched Chiral Building Blocks

This compound serves as a valuable precursor in the synthesis of nitrogen-containing enantioenriched chiral building blocks. Chiral building blocks are essential in medicinal chemistry and materials science for creating molecules with specific three-dimensional arrangements, which is crucial for their biological activity and material properties. The unique combination of a cyclopropyl (B3062369) group, a fluorine atom, and a nitro group on the aniline (B41778) scaffold provides multiple reactive sites that can be selectively manipulated to introduce chirality.

The synthesis of these building blocks often involves asymmetric transformations that convert the prochiral starting material into a chiral product with high enantiomeric excess. For instance, the nitro group can be reduced to an amino group, which can then be derivatized. The resulting diamine can undergo asymmetric reactions, such as enantioselective acylation or condensation with chiral aldehydes, to form chiral heterocycles. The fluorine atom and the cyclopropyl group can influence the stereochemical outcome of these reactions through steric and electronic effects, thereby enabling the synthesis of a diverse range of enantioenriched nitrogenous compounds. ambeed.com

Role in the Creation of Fluorinated Organic Molecules with Tailored Properties

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov this compound is a key intermediate in the synthesis of such fluorinated organic molecules, allowing for the development of compounds with properties tailored for specific applications.

Contribution of Fluorine to Unique Chemical Reactivity and Stability

The fluorine atom can also influence the acidity of the N-H bond of the amino group and the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution. In some cases, the fluorine atom can participate in hydrogen bonding, which can affect the conformation and binding affinity of the molecule to biological targets. rsc.org The combination of the electron-withdrawing nitro group and the fluorine atom makes the aromatic ring electron-deficient, which can facilitate certain types of reactions, such as nucleophilic aromatic substitution.

Properties Influenced by Fluorine Incorporation:

PropertyEffect of Fluorine
Metabolic StabilityIncreased by blocking oxidative sites nih.gov
Chemical StabilityEnhanced due to the strong C-F bond nih.gov
AcidityCan influence the pKa of nearby functional groups
ReactivityAlters the electron density of the aromatic ring
Binding AffinityCan participate in hydrogen bonding interactions rsc.org

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Candidates

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to their enhanced biological activity and improved pharmacokinetic properties. This compound is a versatile building block for the synthesis of a variety of these advanced candidates.

The reduction of the nitro group to an amine is a common transformation, leading to a 1,2-diaminoaromatic system that can be used to construct various heterocyclic scaffolds. beilstein-journals.org For example, condensation of the resulting diamine with appropriate reagents can yield benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles that are prevalent in many biologically active compounds. The cyclopropyl and fluoro substituents can be carried through the synthetic sequence to impart their beneficial properties to the final product.

A notable application is in the synthesis of fluoroquinolone-type structures. For instance, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown promise as anti-tubercular and antibacterial agents. nih.gov The core structure of these compounds often requires a fluorinated aniline precursor, and the presence of the cyclopropyl group is also a common feature in this class of antibiotics. The unique substitution pattern of this compound makes it a strategic starting material for the synthesis of novel analogs with potentially improved efficacy and selectivity. nih.gov The agrochemical industry also utilizes fluorinated compounds extensively for herbicides, insecticides, and fungicides, where enhanced stability and biological activity are crucial. researchgate.netnih.gov

Strategic Disconnection in Retrosynthetic Analysis for Cyclopropyl Amine Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. For cyclopropyl amine derivatives, this compound represents a key synthon where strategic disconnections can be made.

In a retrosynthetic approach, a key disconnection for a complex molecule containing the N-cyclopropyl-2-fluoro-6-aminoaniline core would be the C-N bond formed from the aniline nitrogen. This leads back to this compound, which can be further disconnected. The N-cyclopropyl bond can be retrosynthetically cleaved, suggesting a synthesis from 2-fluoro-6-nitroaniline (B99257) and a cyclopropylating agent.

Another important retrosynthetic consideration is the introduction of the nitro group. The nitro group can be introduced via electrophilic aromatic substitution (nitration) on a corresponding aniline precursor. The directing effects of the existing substituents (fluoro and cyclopropylamino groups) would need to be carefully considered to achieve the desired regiochemistry. The reduction of the nitro group to an amine is a common forward synthetic step, making the nitroaniline a logical precursor in retrosynthesis. beilstein-journals.orgyoutube.com

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials. For N-cyclopropyl-2-fluoro-6-nitroaniline, future synthetic research will likely focus on these areas.

Traditional N-alkylation methods often involve harsh reagents and produce significant waste. Modern approaches, particularly copper-catalyzed Chan-Lam coupling reactions, offer a more environmentally friendly alternative for N-cyclopropylation. rsc.orgnih.govnih.govfigshare.com These reactions utilize cyclopropylboronic acid or its derivatives as the cyclopropyl (B3062369) source, with a copper catalyst, under milder conditions. rsc.org Research indicates that such protocols are often performed in the presence of a base and an oxidant (typically air) and tolerate a wide array of functional groups, including nitro groups and halides. nih.gov

Future work will likely focus on optimizing these conditions for electron-deficient substrates like 2-fluoro-6-nitroaniline (B99257). This could involve the development of novel copper catalysts or ligand systems that enhance reaction efficiency and reduce catalyst loading. The use of greener solvents, such as water or bio-renewable solvents, in place of traditional organic solvents like dichloroethane, represents another key research avenue. epfl.chlookchem.com

Catalyst/Reagent SystemTypical Reaction ConditionsPotential AdvantagesReference
Cu(OAc)₂ / 2,2′-bipyridine / Na₂CO₃Cyclopropylboronic acid, Dichloroethane, AirGood to excellent yields for various anilines. rsc.org
Cu(OAc)₂ / 1,10-phenanthroline (B135089) / O₂Potassium cyclopropyl trifluoroborate, Toluene/H₂OScalable, tolerant of diverse functional groups. nih.gov
Ultrasound-induced methodsWater, catalyst-freeAvoids transition metals and hazardous solvents for potential N-dealkylation. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Future synthetic strategies for this compound will prioritize reactions with high atom economy, such as addition and cycloaddition reactions.

Exploration of New Reactivity Modes and Undiscovered Mechanistic Pathways

The unique combination of a nitro group, a fluorine atom, and a cyclopropyl ring suggests that this compound could exhibit rich and unexplored reactivity.

Aromatic nitro compounds are known to be photochemically active. Studies on ortho-nitroaniline (ONA), a close structural analog, provide a model for the potential photochemical behavior of this compound. nih.govnih.govacs.orgresearchgate.net Upon UV excitation, ONA can undergo several transformations, including intramolecular hydrogen transfer from the amino to the nitro group, nitro-nitrite rearrangement followed by NO loss, and direct loss of the NO₂ group. nih.gov

Furthermore, N-aryl cyclopropylamines can participate in photoactivated formal [3+2] cycloadditions with unsaturated systems. chemrxiv.orgchemrxiv.org These reactions are proposed to proceed through a single-electron transfer (SET) mechanism, where photoactivation leads to the formation of a radical cation from the cyclopropylamine (B47189), which then reacts. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net The interplay between the photochemical reactivity of the nitro group and the cyclopropylamine moiety could lead to novel, light-induced transformations and the synthesis of complex heterocyclic structures. The specific pathways will be influenced by solvent and the wavelength of irradiation. researchgate.net

Beyond its synthesis, this compound is a substrate for various novel catalytic transformations.

Selective Nitro Group Reduction: While the reduction of nitro groups to amines is a classic transformation, achieving high chemoselectivity in the presence of other functional groups remains an active area of research. youtube.comorganic-chemistry.org Advanced catalytic systems using earth-abundant metals like iron or novel palladium catalysts could enable the selective reduction of the nitro group in this compound to an amine without affecting the fluorine atom or the cyclopropyl ring. organic-chemistry.orgresearchgate.net Such a transformation would yield N-cyclopropyl-3-fluoro-1,2-benzenediamine, a valuable building block for pharmaceuticals and materials. A review of catalytic systems for the reduction of 2-nitroaniline (B44862) highlights various effective methods that could be adapted. nih.gov

C-H Functionalization: Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds. Emerging methodologies in this area could be applied to this compound. For instance, palladium-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated, offering a pathway to introduce new substituents onto the cyclopropyl ring. nih.gov Additionally, iron-catalyzed C-H alkylation of N-alkylanilines suggests possibilities for functionalizing the N-alkyl group in related derivatives. nih.gov Exploring the C-H functionalization of the aromatic ring or the cyclopropyl group could provide direct access to a wide range of novel derivatives.

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, in silico methods can accelerate the discovery of new derivatives with tailored properties.

Density Functional Theory (DFT) can be used to investigate the electronic structure, orbital energies (HOMO-LUMO), and reactivity of the molecule. researchgate.netchemrxiv.org Such studies, analogous to those performed on fluorinated aniline (B41778) derivatives, can predict how modifications to the molecular structure would affect its electronic properties, such as its absorption spectrum or nonlinear optical (NLO) behavior. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting the biological activity or toxicity of new compounds. Given that many nitroaromatic compounds have industrial applications but also associated toxicity, QSAR models can be developed to design safer and more effective derivatives. mdpi.comnih.gov By building models based on a dataset of related nitroaromatic compounds, researchers can predict the toxicity of novel, unsynthesized derivatives of this compound, prioritizing the synthesis of compounds with a more favorable safety profile. nih.govresearchgate.net These computational approaches allow for a more rational and efficient design of new molecules for various applications, from pharmaceuticals to materials science. mdpi.com

Rational Design of Compounds with Desired Reactivity Profiles

The rational design of molecules is a cornerstone of modern chemistry, aiming to create compounds with specific, predictable properties. researchgate.net The presence of the electron-withdrawing nitro group and the fluorine atom, along with the sterically demanding cyclopropyl group on the aniline scaffold, significantly influences its reactivity.

For instance, the fluorine atom at the ortho position to the amino group can modulate the pKa of the amine, affecting its nucleophilicity and the stability of potential intermediates. researchgate.net The nitro group, a strong deactivating group, directs electrophilic aromatic substitution to the meta position, while also being susceptible to reduction to an amino group, opening avenues for further functionalization. wikipedia.org The cyclopropyl group, with its unique electronic properties, can participate in various chemical transformations and influence the conformational preferences of the molecule. nih.gov

Computational modeling and density functional theory (DFT) calculations are instrumental in predicting the reactivity of this compound. These tools can help researchers to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, chemists can anticipate the most likely products of a given reaction.

Optimize Reaction Conditions: Computational studies can guide the selection of catalysts, solvents, and temperature to maximize yield and minimize byproducts.

Design Novel Derivatives: By virtually modifying the structure of this compound, researchers can design new compounds with enhanced reactivity or specific functionalities.

A key area of interest is the selective functionalization of the aromatic ring. The interplay between the activating amino group and the deactivating nitro and fluoro groups presents a challenge and an opportunity for regioselective synthesis. Rational design principles can be applied to develop synthetic methodologies that exploit these electronic effects to achieve precise control over the substitution pattern.

High-Throughput Virtual Screening for Synthetic Accessibility

While rational design focuses on creating ideal molecules, high-throughput virtual screening (HTVS) addresses the practical aspect of their synthesis. HTVS involves the computational evaluation of large libraries of virtual compounds to assess their "synthetic accessibility" or "synthesizability." unchainedlabs.com This process helps to prioritize the synthesis of molecules that are likely to be preparable through known chemical reactions.

For derivatives of this compound, HTVS can be employed to:

Filter Large Virtual Libraries: Screen vast databases of potential derivatives to identify those with the highest probability of being successfully synthesized.

Identify Promising Synthetic Routes: Analyze the structure of target molecules and suggest potential synthetic pathways based on established reaction rules and databases.

Reduce Experimental Effort: By focusing on synthetically accessible compounds, researchers can avoid wasting time and resources on targets that are difficult or impossible to make.

The development of sophisticated algorithms and machine learning models has significantly enhanced the power of HTVS. These tools can learn from the vast repository of known chemical reactions to predict the feasibility of a given synthetic step with increasing accuracy.

Table 1: Key Parameters in High-Throughput Virtual Screening for Synthetic Accessibility

ParameterDescriptionImportance
Retrosynthetic Analysis Breaking down a target molecule into simpler, commercially available starting materials.Identifies potential synthetic pathways.
Reaction Database Scoring Evaluating the likelihood of a particular reaction step based on its prevalence in chemical literature and databases.Prioritizes well-established and reliable reactions.
Starting Material Availability Checking the commercial availability and cost of the required precursors.Ensures the economic viability of the synthesis.
Complexity Metrics Quantifying the structural complexity of a molecule.Helps to avoid overly complex and challenging synthetic targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by integrating modern automation technologies such as flow chemistry and automated synthesis platforms.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch synthesis. nih.gov These include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow systems allows for precise temperature control and efficient mixing.

Increased Reproducibility: The consistent reaction conditions in flow chemistry lead to more reproducible results.

Facilitated Scale-up: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period.

Automated synthesis platforms, often coupled with flow chemistry systems, can perform multi-step syntheses with minimal human intervention. These platforms can be programmed to carry out a sequence of reactions, purifications, and analyses, enabling the rapid synthesis and screening of a library of compounds.

Enhancing Efficiency and Reproducibility in Laboratory and Industrial Synthesis

The application of flow chemistry and automation to the synthesis of this compound derivatives can lead to significant improvements in both laboratory-scale research and industrial-scale production. For example, the nitration of an aniline derivative, a key step in the synthesis of many related compounds, can be performed more safely and efficiently in a flow reactor. Similarly, subsequent reactions such as reductions or cross-coupling reactions can be integrated into a continuous flow process.

The data generated from these automated systems can be used to rapidly optimize reaction conditions, leading to higher yields and purities. This approach is particularly valuable for the synthesis of libraries of compounds for high-throughput screening in drug discovery or materials science.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivative of this compound

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysMinutes to hours
Yield VariableConsistent and often higher
Purity Often requires extensive purificationGenerally higher purity
Safety Higher risk with exothermic reactionsInherently safer
Scalability ChallengingStraightforward
Reproducibility Can be difficult to reproduceHighly reproducible

Expanding the Scope of Application in Material Science

The unique electronic and structural properties of this compound make it an attractive building block for the development of novel materials. The presence of the nitro group, a well-known electron-accepting moiety, and the aniline backbone, which can act as an electron donor, suggests potential applications in organic electronics.

Potential areas of application in material science include:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be designed to have specific photophysical properties, making them suitable for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): The donor-acceptor nature of the molecule could be exploited in the design of new materials for the active layer of organic solar cells.

Non-Linear Optical (NLO) Materials: The presence of polarizable functional groups suggests that derivatives of this compound could exhibit NLO properties, which are useful in applications such as optical switching and frequency conversion.

Sensors: The reactivity of the amino group could be utilized to develop chemosensors that respond to specific analytes through changes in their optical or electronic properties.

The ability to tune the properties of the molecule through chemical modification of the aromatic ring or the functional groups provides a powerful tool for materials scientists to design and synthesize materials with tailored functionalities.

Q & A

Q. What in silico toxicology models are applicable to assess the biological risks of this compound, and how do they align with in vitro assays?

  • Risk Assessment :
  • Tools : Use OECD QSAR Toolbox or ProtoQSAR for mutagenicity predictions.
  • Validation : Conduct Ames tests (S. typhimurium TA98/TA100) and compare with computational alerts for nitroaromatic compounds. Note: Nitro groups often correlate with genotoxicity .

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